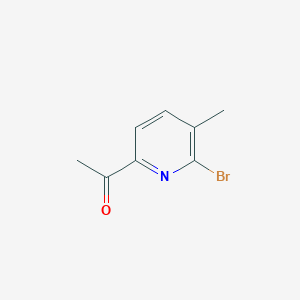

1-(6-Bromo-5-methylpyridin-2-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

1256834-14-6 |

|---|---|

Formule moléculaire |

C8H8BrNO |

Poids moléculaire |

214.06 g/mol |

Nom IUPAC |

1-(6-bromo-5-methylpyridin-2-yl)ethanone |

InChI |

InChI=1S/C8H8BrNO/c1-5-3-4-7(6(2)11)10-8(5)9/h3-4H,1-2H3 |

Clé InChI |

AGUMKKNZBWTRFB-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(N=C(C=C1)C(=O)C)Br |

Origine du produit |

United States |

Contextual Significance of Pyridine and Ethanone Scaffolds in Organic Chemistry

The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a cornerstone in organic and medicinal chemistry. nih.govrsc.org It is an isostere of benzene, meaning it has a similar shape and size, which allows it to often interact with biological systems in a comparable manner. rsc.orgrsc.org This structural motif is present in a vast array of naturally occurring compounds, including alkaloids and vitamins like niacin and pyridoxine, and is a key component in over 7000 pharmaceutical drugs. nih.govrsc.orgrsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be ionized, which enhances the solubility and bioavailability of molecules, making it a "privileged scaffold" in drug discovery. researchgate.net Its versatility as a reactant and a starting material for structural modifications further solidifies its importance in synthetic chemistry. researchgate.net

Similarly, the ethanone (B97240) (or acetyl) group is a fundamental functional group in organic chemistry. Its carbonyl moiety is a site for a wide range of chemical transformations, including nucleophilic addition, condensation reactions, and reductions. The presence of an ethanone group on an aromatic ring, such as pyridine, creates a pyridyl ethanone derivative. These derivatives are valuable intermediates in the synthesis of more complex molecules. The reactivity of the acetyl group can be finely tuned by the electronic properties of the pyridine ring to which it is attached, allowing for precise control in multi-step syntheses.

Overview of Substituted Pyridyl Ethanone Derivatives in Academic Research

Substituted pyridyl ethanone (B97240) derivatives are a broad class of compounds that have garnered significant attention in academic and industrial research. The specific placement of various substituents on the pyridine (B92270) ring can dramatically influence the chemical and biological properties of the molecule. For instance, the introduction of halogens, such as bromine, can alter the electronic distribution within the ring and provide a reactive handle for further chemical modifications through cross-coupling reactions.

Research has demonstrated the wide-ranging potential of these derivatives. For example, some substituted pyridine derivatives have been investigated for their potent anti-cancer properties, showing the ability to induce apoptosis (cell death) in cancer cells. nih.gov Others have been explored as inhibitors of various enzymes, playing a role in the development of treatments for a variety of diseases. The versatility of the pyridyl ethanone scaffold allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

A notable example of the synthetic utility of a related compound is the use of 1-(6-bromopyridin-2-yl)ethan-1-one in the synthesis of 1-(6-ethynylpyridin-2-yl)ethan-1-one. chemicalbook.com This transformation highlights how the bromo-substituent can be replaced to introduce new functional groups, thereby expanding the chemical diversity of the pyridyl ethanone family. chemicalbook.com

Spectroscopic and Structural Characterization of 1 6 Bromo 5 Methylpyridin 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation

No experimental ¹H NMR data for 1-(6-Bromo-5-methylpyridin-2-yl)ethanone is available in the public domain.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

There is no published information on the use of advanced 2D NMR techniques for the structural elucidation of this compound.

Mass Spectrometry for Molecular Structure and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data providing the exact mass of this compound is available.

Electron Ionization Mass Spectrometry (EI-MS)

The electron ionization mass spectrum, which would detail the fragmentation pattern of this compound, has not been published.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating gas-phase ions from a solution. For this compound, which has a molecular formula of C₈H₈BrNO and a molecular weight of approximately 214.06 g/mol , ESI-MS analysis is expected to show a prominent signal for the protonated molecule, [M+H]⁺. avantorsciences.com

This primary ion would appear at a mass-to-charge ratio (m/z) of approximately 215. The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, would result in a characteristic isotopic pattern. Therefore, the spectrum should display two peaks of almost equal intensity at m/z 215 and m/z 217, corresponding to [C₈H₉⁷⁹BrNO]⁺ and [C₈H₉⁸¹BrNO]⁺, respectively. This distinctive isotopic signature provides definitive confirmation of the presence of a single bromine atom in the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific single-crystal structure for this compound is not detailed in the available literature, analysis of closely related structures allows for a well-grounded prediction of its molecular conformation and packing.

Single-Crystal X-ray Diffraction Analysis of Molecular Conformation

The acetyl group (–C(O)CH₃) attached at the 2-position of the pyridine (B92270) ring may exhibit a slight twist relative to the plane of the ring. For instance, in a related compound, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, the acetyl groups deviate from the mean plane of the pyridine rings with a dihedral angle of 4.63 (4)°. nih.gov A similar minor deviation would be anticipated for the title compound. The methyl group at the 5-position and the bromine atom at the 6-position would lie within the plane of the pyridine ring.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the crystal structure of this compound, several types of non-covalent interactions would be expected to play a role in stabilizing the crystal packing.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The FT-IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to the vibrations of its constituent bonds. The region from 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of vibrations unique to the molecule, making it useful for identification. docbrown.info

Key expected vibrational frequencies are detailed in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H | Stretch | 3100–3000 | libretexts.org |

| Alkyl C-H | Stretch | 3000–2850 | libretexts.org |

| Carbonyl C=O | Stretch | 1715 (aliphatic ketone reference) | libretexts.org |

| Aromatic C=C and C=N | In-ring Stretch | 1600–1400 | libretexts.org |

| C-Br | Stretch | < 700 (in fingerprint region) | docbrown.info |

The most prominent peak would likely be the strong absorption from the carbonyl (C=O) stretch of the ketone group. libretexts.org The C-Br stretching vibration typically appears in the low-frequency fingerprint region and can be difficult to assign definitively. docbrown.info

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in the polarizability of a bond. While FT-IR is more sensitive to polar bonds like the carbonyl group, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the pyridine ring. The C-C and C=N ring vibrations would be particularly Raman active. In contrast to its strong absorption in the IR spectrum, the C=O stretch would likely produce a weaker signal in the Raman spectrum. Studies on related isomeric complexes have shown that Raman spectra can reveal differences in coordination and structure that may not be as apparent in FT-IR. researchgate.net This highlights the utility of Raman spectroscopy in providing a more complete vibrational profile of the molecule.

Electronic Spectroscopy (UV-Vis)

The electronic absorption spectrum of a molecule provides valuable insights into its electronic structure and the types of electronic transitions that can occur upon absorption of ultraviolet or visible light. For this compound, the UV-Vis spectrum is expected to be characterized by absorptions arising from the substituted pyridine ring and the acetyl group. These chromophores give rise to distinct electronic transitions, primarily of the n→π* and π→π* types.

Analysis of Electronic Transitions and Chromophoric Properties

The chromophoric system of this compound is composed of the pyridine ring, which is substituted with a bromine atom, a methyl group, and an acetyl group. Each of these components influences the energy and intensity of the electronic transitions.

The pyridine ring itself exhibits both π→π* and n→π* transitions. The π→π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in energy and result in strong absorption bands. For pyridine, these transitions are observed around 240 nm. sigmaaldrich.com The n→π* transitions involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. These transitions are of lower energy and are consequently observed at longer wavelengths, typically in the range of 320-380 nm for pyridine, with a significantly lower intensity compared to the π→π* transitions. sigmaaldrich.com

The presence of a bromine atom at the 6-position and a methyl group at the 5-position on the pyridine ring will further modify the electronic spectrum. The bromine atom, with its lone pairs of electrons, can participate in resonance with the pyridine ring, potentially leading to a red shift (bathochromic shift) of the π→π* absorption bands. The methyl group, being an electron-donating group, can also contribute to a slight bathochromic shift. The interplay of these substituents on the pyridine ring, along with the acetyl group, determines the precise wavelengths and intensities of the absorption maxima.

Based on the analysis of related molecules, the UV-Vis spectrum of this compound in a non-polar solvent is expected to show a complex pattern of absorptions. The high-energy region should be dominated by intense π→π* transitions associated with the substituted pyridine ring. At lower energies (longer wavelengths), the weaker n→π* transitions from both the pyridine nitrogen and the carbonyl oxygen are expected to appear. Solvent polarity can also play a role, with polar solvents potentially causing a blue shift (hypsochromic shift) of n→π* transitions. nist.gov

A summary of the expected electronic transitions for this compound is presented in the table below, based on the analysis of its constituent chromophores and related compounds.

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| π→π* | Substituted Pyridine Ring | ~ 240 - 280 | High |

| n→π* | Carbonyl Group (C=O) | ~ 275 - 300 | Low |

| n→π* | Pyridine Nitrogen (N) | ~ 320 - 380 | Low |

Computational and Theoretical Investigations of 1 6 Bromo 5 Methylpyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a principal tool for the computational study of molecular systems. Its ability to balance accuracy with computational cost makes it ideal for investigating the properties of medium-sized organic molecules like 1-(6-Bromo-5-methylpyridin-2-yl)ethanone.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, the primary conformational flexibility arises from the rotation of the acetyl group relative to the pyridine (B92270) ring.

The two main conformers would be a planar (or near-planar) arrangement, where the acetyl group is coplanar with the pyridine ring, and a non-planar arrangement. The planar conformation is often stabilized by conjugation between the carbonyl group and the aromatic ring. However, steric hindrance between the acetyl group's methyl and the pyridine ring's nitrogen or other substituents can favor a twisted conformation. In related compounds, such as substituted 2-acetylpyridines, a near-planar geometry is often found to be the most stable. It is anticipated that for this compound, the lowest energy conformation would feature a small dihedral angle between the plane of the pyridine ring and the acetyl group, representing a balance between electronic stabilization and steric repulsion.

A hypothetical conformational energy landscape analysis would likely reveal two main energy minima corresponding to the acetyl group's orientation. The energy barrier for rotation between these conformers would provide insight into the molecule's flexibility at different temperatures.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(acetyl) | 1.51 | ||

| C=O | 1.22 | ||

| C-Br | 1.89 | ||

| C-C(methyl) | 1.52 | ||

| C-N-C | 117.5 | ||

| C-C-C(acetyl) | 121.0 | ||

| N-C-C-O | ~10.0 |

Note: These values are illustrative and based on typical bond lengths and angles for similar molecules.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the bromine atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the acetyl group and the pyridine ring, particularly the π* orbitals of the C=O and the aromatic system.

Substitution on the pyridine ring significantly influences the HOMO and LUMO energy levels. Electron-donating groups like methyl tend to raise the HOMO energy, while electron-withdrawing groups like bromo and acetyl lower both HOMO and LUMO energies. In a study on substituted 2,2'-bipyridine (B1663995) derivatives, it was observed that bromine substitution altered the electronic properties. researchgate.net Similarly, for 2-amino-5-bromo-4-methylpyridine, the HOMO-LUMO energy gap was calculated to understand its chemical activity. researchgate.net Based on these trends, the HOMO-LUMO gap for this compound is expected to be moderate, suggesting a balance between stability and reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are estimated values for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack.

For this compound, the most negative potential is expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, making these sites the most likely to interact with electrophiles or engage in hydrogen bonding. The regions of positive potential would likely be found around the hydrogen atoms and potentially near the bromine atom due to the "sigma-hole" effect, making them susceptible to nucleophilic interactions. The MEP surface would thus provide a clear visual guide to the molecule's reactive sites.

Quantum Chemical Descriptors for Reactivity and Stability

From the energies of the HOMO and LUMO, several quantum chemical descriptors can be calculated to quantify the reactivity and stability of a molecule.

Global reactivity descriptors provide a general overview of a molecule's reactivity. Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to deformation of its electron cloud. It is calculated as (E_LUMO - E_HOMO) / 2. A higher value indicates greater stability.

Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as -(E_HOMO + E_LUMO) / 2.

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. It is calculated as χ² / (2η).

For this compound, the presence of the electron-withdrawing bromo and acetyl groups would likely result in a relatively high electrophilicity index, suggesting it can act as a good electrophile in chemical reactions.

Table 3: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.35 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.66 |

Note: These values are derived from the hypothetical HOMO/LUMO energies and are for illustrative purposes.

While global descriptors describe the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. Fukui functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed.

f(r)⁺: For nucleophilic attack, this function indicates the sites most likely to accept an electron.

f(r)⁻: For electrophilic attack, this function points to the sites most likely to donate an electron.

For this compound, the Fukui function for nucleophilic attack (f(r)⁺) is expected to be largest on the carbonyl carbon and the carbon atom bonded to the bromine. The Fukui function for electrophilic attack (f(r)⁻) would likely be highest on the pyridine nitrogen and potentially some carbon atoms of the ring. This analysis provides a more nuanced picture of reactivity than the MEP map alone.

Advanced Electronic Structure Analyses

Natural Bond Orbital (NBO) Analysis

No published NBO analysis for this compound is available. This type of analysis would provide insights into the delocalization of electron density, intramolecular interactions, and the nature of the chemical bonds within the molecule.

Electron Localization Function (ELF) and Local Orbital Locator (LOL)

There are no available studies that report the ELF or LOL for this compound. These analyses would offer a topological understanding of electron pairing and localization, which is crucial for characterizing the electronic structure of the molecule.

Theoretical Prediction of Spectroscopic Parameters

Simulated NMR Chemical Shifts and Coupling Constants

Computational predictions of the ¹H and ¹³C NMR chemical shifts and coupling constants for this compound have not been reported. Such simulations would be valuable for the structural elucidation and characterization of this compound and its derivatives.

Theoretical Vibrational Frequencies and Intensities

A theoretical calculation of the vibrational (infrared and Raman) frequencies and their corresponding intensities for this compound is not present in the current body of scientific literature. This analysis would aid in the interpretation of experimental vibrational spectra.

Computational UV-Vis Spectral Simulations

There are no published computational simulations of the UV-Vis absorption spectrum for this compound. These theoretical predictions would help in understanding the electronic transitions and photophysical properties of the molecule.

Theoretical Studies on Degradation Pathways (e.g., Photodegradation Mechanisms)asm.org

Theoretical and computational investigations into the degradation pathways of this compound are essential for predicting its environmental fate and persistence. While specific experimental or theoretical studies on the degradation of this particular compound are not extensively available in the reviewed literature, insights can be drawn from computational studies on similarly structured molecules, including substituted pyridines, brominated aromatic compounds, and ketones.

Potential degradation pathways for this compound can be hypothesized to primarily involve photodegradation and reactions with atmospheric radicals.

Photodegradation:

The pyridine ring itself is known to be susceptible to photochemical transformations. tandfonline.comresearchgate.net The absorption of UV radiation can excite the molecule to a higher energy state, potentially leading to ring-opening or reactions with other atmospheric species. researchgate.net The presence of substituents on the pyridine ring, such as the bromo, methyl, and acetyl groups, is expected to significantly influence the photostability and degradation pathways. tandfonline.comresearchgate.net

Studies on other halogenated pyridine derivatives have shown that the carbon-halogen bond can be a primary site for photodegradation. nih.govnih.gov For instance, research on 1,4-dihydropyridines has indicated that the presence of a chlorine atom can increase the rate of degradation. nih.gov By analogy, a plausible photodegradation pathway for this compound could be the homolytic cleavage of the C-Br bond to form a pyridinyl radical and a bromine radical. This initiation step could then lead to a cascade of further reactions.

Radical-Initiated Degradation:

Atmospheric degradation is often initiated by highly reactive species such as hydroxyl radicals (•OH). researchgate.net Theoretical studies on ketones have demonstrated that •OH-initiated reactions are a major degradation pathway. researchgate.net For this compound, the acetyl group presents a likely site for hydrogen abstraction by •OH radicals, leading to the formation of a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxyl radical, which can undergo further reactions leading to the breakdown of the molecule.

Hypothesized Degradation Mechanisms:

Based on the chemistry of related compounds, the following table summarizes potential theoretical degradation pathways for this compound.

| Degradation Pathway | Initiating Agent | Key Molecular Feature Involved | Potential Primary Products |

| Photodegradation | UV Radiation | Pyridine Ring, C-Br bond | Pyridinyl radical, Bromine radical |

| Radical-Initiated Degradation | Hydroxyl Radical (•OH) | Acetyl group (C-H bonds) | Carbon-centered radical at the acetyl group |

| Radical-Initiated Degradation | Hydroxyl Radical (•OH) | Methyl group (C-H bonds) | Carbon-centered radical at the methyl group |

It is important to note that these are hypothesized pathways based on the degradation of similar compounds. Detailed computational studies, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), would be necessary to elucidate the precise mechanisms, reaction kinetics, and degradation products of this compound. nih.gov Such studies would provide valuable data on bond dissociation energies, activation barriers for different reaction pathways, and the electronic properties that govern its reactivity and ultimate fate in the environment.

Applications in Chemical and Biomedical Research

Applications in Medicinal Chemistry (Focus on Molecular Interactions and Therapeutic Potential)

While direct studies on the use of 1-(6-Bromo-5-methylpyridin-2-yl)ethanone as a building block are not extensively documented, its structural motifs are present in various biologically active molecules. The bromo-pyridine core is a key intermediate in the synthesis of a range of pharmaceutical agents. For instance, related compounds are utilized in the preparation of intermediates for drugs like Etoricoxib, a COX-2 inhibitor. The presence of bromine and a ketone group provides reactive sites for further chemical modifications, allowing for the construction of more complex molecules.

Structurally similar compounds, such as 2-Bromo-1-(5-fluoro-6-methylpyridin-2-yl)ethanone, are recognized as valuable intermediates in the synthesis of pharmaceutical compounds targeting neurological and inflammatory diseases. The reactivity of the bromine atom allows for its substitution, enabling the creation of diverse molecular libraries for screening against various therapeutic targets.

The biological activities of pyridine (B92270) derivatives are often attributed to their ability to interact with various enzymes and receptors. The specific substitution pattern on the pyridine ring, including the presence and position of halogen atoms and methyl groups, can significantly influence these interactions.

While there is no specific data on the enzyme inhibitory activity of this compound, related pyridine derivatives have been investigated for their effects on several enzymes.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in the conversion of inactive cortisone (B1669442) to active cortisol and is a target for metabolic syndrome therapies. A series of adamantyl ethanone (B97240) pyridyl derivatives have been identified as potent and selective inhibitors of human 11β-HSD1. Although this study did not specifically report on this compound, it highlights the potential of the pyridyl ethanone scaffold in designing 11β-HSD1 inhibitors. Another study identified BMS-816336, a hydroxy-substituted adamantyl acetamide, as a potent inhibitor of human 11β-HSD1.

Cytochrome P450 and Carbonic Anhydrase: There is no available research specifically investigating the inhibitory effects of this compound on Cytochrome P450 or Carbonic Anhydrase enzymes.

The pyridine scaffold is a common feature in molecules that interact with the central nervous system. Alterations in dopamine (B1211576) and serotonin (B10506) (5-HT) pathways are implicated in various neurological and psychiatric disorders.

While no direct studies link this compound to neurotransmitter modulation, the general class of pyridine derivatives has been explored for its potential to interact with serotonin and dopamine receptors. For example, research has shown that various 5-HT receptor subtypes are involved in modulating dopamine release. The structural features of this compound make it a candidate for investigation in this area, although specific data is currently lacking.

The development of novel anticancer agents is an active area of research, and pyridine derivatives have shown promise in this field.

There is no specific research detailing the anticancer properties of this compound. However, studies on other substituted pyridine and benzimidazole (B57391) derivatives have demonstrated potential anticancer effects through mechanisms such as the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest. For instance, certain tetrabromo-benzimidazole derivatives have been shown to induce apoptosis in cancer cell lines. These findings suggest that halogenated heterocyclic compounds, a class to which this compound belongs, warrant further investigation for their potential as anticancer agents.

| Related Compound Class | Anticancer Mechanism | Reference |

| Tetrabromo-benzimidazoles | Induction of apoptosis |

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial and antifungal agents. Pyridine derivatives have been a source of compounds with such activities.

Specific in vitro antimicrobial or antifungal activity evaluations for this compound are not available in the current scientific literature. However, a related compound, 6-Bromo-5-methylpyridin-2-amine, has been shown to inhibit the growth of bacterial strains in vitro. This suggests that the bromo-methyl-pyridine scaffold could be a promising starting point for the development of new antimicrobial agents.

Structure-Activity Relationship (SAR) Elucidation for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of lead compounds in drug discovery. For pyridine derivatives, SAR studies have revealed how different substituents and their positions on the ring influence activity against various biological targets. researchgate.netnih.gov

Research on a series of pyridine derivatives as potential metabotropic glutamate (B1630785) receptor subtype 5 (mGluR5) antagonists highlighted the importance of substituents on the pyridine ring. nih.gov The parent compound in that study, 2-methyl-6-(phenylethynyl)pyridine (MPEP), demonstrates that the 2-methyl group is a key feature for activity. nih.gov In a related series where the linking alkyne bond was replaced with an amide, modifications to the pyridine ring were explored, though most variations were not well-tolerated, indicating a strict structural requirement for potent activity. nih.gov

In another study focusing on novel pyrazolopyridine derivatives as inhibitors of enterovirus replication, variations at multiple positions were explored. acs.org The findings indicated that the nature of the group at the C6 position of the core heterocycle significantly impacted the compound's selectivity and potency. acs.org For example, a thiophenyl-2-yl unit at this position yielded high selectivity. acs.org

A comprehensive study on pyridine derivatives synthesized via Suzuki cross-coupling from 5-bromo-2-methylpyridin-3-amine (B1289001) provides highly relevant SAR data. mdpi.com This starting material is a close structural analogue to the core of this compound. The study found that masking the amino group with an acetyl group (creating an acetamide) significantly influenced the biological properties, including antibacterial and hemolytic activities. mdpi.com For instance, the acetylated derivatives generally showed better antibacterial activity against E. coli biofilms compared to the parent amines. mdpi.com Specifically, compound 4f from this study was the most potent against E. coli, with an inhibition value of 91.95%. mdpi.com This suggests that the acetyl group, such as the one in this compound, can be a critical determinant of biological function.

Table 1: SAR Insights from Related Pyridine Derivatives

| Compound Series | Key Structural Feature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Pyrazolopyridine Derivatives | Substituent at C6 position | Determines inhibitor selectivity and potency against enteroviruses. | acs.org |

| N-(6-Methylpyridin-yl)-substituted Aryl Amides | Replacement of alkyne with amide linker | Most structural variations were not well tolerated, indicating high specificity for mGluR5 antagonism. | nih.gov |

| 5-Aryl-2-methylpyridin-3-amine Derivatives | Acetylation of the 3-amino group | Enhanced antibacterial activity against E. coli biofilms and altered cytotoxic profiles. | mdpi.com |

| 3- or 4-Pyridine Derivatives of DS-6930 | Introduction of a methyl group | Unlike in the 2-pyridine series, this did not result in good in vitro potency for PPARγ agonism. | nih.gov |

Catalytic Applications in Organic Synthesis

The field of organic synthesis heavily relies on catalytic processes, where transition metals play a pivotal role. Substituted pyridines like this compound are valuable in this context, both as substrates for further functionalization and as potential ligands that can modulate the activity of a metal catalyst.

Role as Ligands in Transition Metal Catalysis

Pyridine-based ligands are widely used in transition metal catalysis due to their stability and tolerance for a range of redox environments. mdpi.com The nitrogen atom of the pyridine ring can coordinate to a metal center, and additional functional groups on the ring can create bidentate or polydentate ligands, which often enhance catalytic activity and selectivity.

The structure of this compound, featuring a pyridine nitrogen and a carbonyl oxygen from the acetyl group in a 1,2-relationship, makes it a potential bidentate N,O-ligand. Such ligands are known to form stable chelate rings with transition metals, influencing the electronic and steric environment of the catalytic center. This chelation can be crucial in directing the outcome of various catalytic reactions. For example, rare earth metal complexes ligated by mono(phosphinoamido) ligands have been used for the C-H functionalization of pyridines, where the pyridine itself coordinates to the metal center to facilitate the reaction. nih.gov

Influence on Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position makes this compound an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, which are fundamental for C-C and C-heteroatom bond formation. researchgate.netnih.gov

The Suzuki-Miyaura cross-coupling is a preeminent method for forming C-C bonds. rsc.orgrsc.org However, the use of 2-substituted pyridine boronates can be challenging due to their instability and low reaction efficiency. rsc.orgrsc.org Research has shown that replacing the boronate group with a pyridine-2-sulfinate can lead to a cross-coupling process with a much broader scope and utility. rsc.orgrsc.org

Despite these challenges, many successful Suzuki couplings with bromopyridines have been reported. A study on the synthesis of novel pyridine derivatives used 5-bromo-2-methylpyridin-3-amine as a substrate, reacting it with various arylboronic acids under palladium catalysis to achieve moderate to good yields. mdpi.comnih.gov The reaction conditions typically involve a palladium catalyst like Pd(PPh₃)₄, a base such as Na₂CO₃, and a solvent mixture like 1,4-dioxane/water. mdpi.comnih.gov These conditions are directly applicable to this compound for the introduction of new aryl or vinyl groups at the C6 position.

Table 2: Representative Conditions for Suzuki Cross-Coupling of Bromopyridines

| Substrate | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | mdpi.comnih.gov |

| Pyridine-2-sulfinate | Pd(OAc)₂ / PCy₃ | K₂CO₃ | - | Excellent | rsc.org |

Catalytic Activity in Hydrogenation and Hydroformylation Processes

The hydrogenation of the pyridine ring to produce piperidines is a synthetically important transformation, as piperidines are common motifs in pharmaceuticals. researchgate.netnih.gov Various catalytic systems have been developed for this purpose.

Heterogeneous catalysts, such as ruthenium-palladium on activated carbon (Ru-Pd/Ac) and ruthenium-platinum on alumina (B75360) (Ru-Pt/γ-Al₂O₃), have shown very high activity for the hydrogenation of pyridine and its derivatives. researchgate.net Under certain conditions, complete conversion of pyridine to piperidine (B6355638) can be achieved with nearly 100% selectivity. researchgate.net The reactivity can be influenced by substituents on the pyridine ring; for instance, one study found the hydrogenation reactivity sequence to be: 2-methylpyridine (B31789) > pyridine > 4-methylpyridine (B42270) > 3-methylpyridine. researchgate.net

More recently, electrocatalytic hydrogenation has emerged as a mild and efficient alternative to traditional high-pressure, high-temperature methods. nih.govacs.orgchemrxiv.org Using a carbon-supported rhodium catalyst in an anion-exchange membrane (AEM) electrolyzer, various pyridines have been hydrogenated in quantitative yields at ambient temperature and pressure. nih.govacs.org This method avoids the direct use of H₂ gas and offers high energy efficiency. nih.govacs.orgchemrxiv.org The hydrogenation of this compound under these conditions would be expected to reduce the pyridine ring, and potentially the ketone group, while the C-Br bond might also undergo hydrogenolysis depending on the specific catalyst and conditions chosen.

There is limited specific information available regarding the direct catalytic activity of this compound in hydroformylation processes.

Application in C-C and C-O Bond Formation Reactions

Beyond the Suzuki reaction, the bromine atom on this compound serves as a versatile handle for other important bond-forming reactions.

A novel methodology using a Ru(II) catalyst has been developed for the synthesis of poly-heteroarylated 2-pyridones directly from 2-bromopyridines. mdpi.com This domino reaction involves sequential oxygen incorporation, a Buchwald-Hartwig type C-N bond formation, and C-H bond activation, demonstrating a sophisticated use of a simple bromopyridine precursor to build complex molecular architectures. mdpi.com

Copper-catalyzed reactions are also prominent for C-N bond formation. Protocols have been established for the selective amination of bromopyridines. rsc.org For di-substituted pyridines like 2-bromo-5-iodopyridine, amination can be directed to the more reactive C-I bond. rsc.org In the case of 2,6-dibromopyridine, selective mono-amination can be achieved using a copper-catalyzed approach to yield valuable 6-substituted 2-bromopyridine (B144113) compounds. researchgate.net These methods could be adapted to this compound for the introduction of nitrogen-based nucleophiles at the C6 position.

Furthermore, photoredox/nickel dual catalysis has recently been shown to enable the divergent C-C and C-N cross-coupling of aryl halides with formamide, providing access to primary benzamides and N-arylformamides under mild conditions. acs.org This cutting-edge methodology could potentially be applied to this compound to further expand its synthetic utility.

Applications in Advanced Materials and Sensing

The utility of this compound extends into the realm of advanced materials, particularly as a foundational component in the synthesis of sophisticated chemosensors. These sensors are engineered at a molecular level to detect specific ions or molecules, signaling their presence through observable changes like color or fluorescence.

Development of Colorimetric and Fluorescence Chemosensors

Chemosensors are molecules designed to selectively bind with a target analyte and produce a measurable signal. mdpi.com They typically consist of two main parts: an ionophore, which is the region that selectively binds to the target, and a chromophore or fluorophore, which is the part that signals the binding event through a change in color or fluorescence, respectively. mdpi.com The pyridine ring, a core component of this compound, is a common structural motif in the design of these sensors due to its coordination properties with metal ions and its role in influencing the electronic properties of the signaling unit. nih.gov

While this compound itself is not the final sensor, its chemical structure makes it a valuable intermediate for constructing more complex sensor molecules. The bromo- and acetyl- groups on the pyridine ring serve as reactive handles, allowing for the strategic attachment of other molecular fragments to build the final sensor architecture. This synthetic versatility enables the creation of tailored sensors for specific applications.

A notable example of a sensor system derived from a related pyridine-based precursor is a pyrene-based chemosensor designed for the selective detection of lysine (B10760008), an essential amino acid. rsc.org In this case, a pyrene (B120774) molecule (the fluorophore) is chemically linked to a pyridine-containing receptor unit. The interaction of this sensor with lysine induces a distinct color change from light yellow to pink, a response not observed with other naturally occurring α-amino acids. rsc.org This selectivity is crucial for the sensor's effectiveness in complex biological or environmental samples. The detection is also marked by a change in the fluorescence of the pyrene unit, providing a dual-mode signaling mechanism. rsc.org

The development of such sensors is an active area of research, with ongoing efforts to create new sensors for a wide range of analytes, including metal ions like silver (Ag⁺) and anions like cyanide (CN⁻). nih.govrsc.org The design principles often involve creating a molecule where the binding of the target analyte alters the electronic structure of the chromophore/fluorophore, leading to a change in how it absorbs and emits light.

Below is a table summarizing the performance of a representative chemosensor developed from a pyridine-based precursor for the detection of lysine. rsc.org

| Sensor Characteristics | Details |

| Target Analyte | Lysine |

| Sensor Type | Colorimetric and Fluorescent |

| Signaling Unit | Pyrene |

| Observable Change | Color change from light yellow to pink |

| Selectivity | High selectivity for lysine over other α-amino acids |

Conclusion and Future Research Directions

Synthesis and Derivatization: Challenges and Opportunities

The synthesis of polysubstituted pyridines like 1-(6-Bromo-5-methylpyridin-2-yl)ethanone often presents challenges in achieving high regioselectivity and yield. nih.gov Future research should focus on developing more efficient and scalable synthetic routes. One of the primary opportunities lies in the strategic derivatization of the molecule. The presence of a bromine atom makes it an ideal candidate for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which would allow for the introduction of a wide array of functional groups at the 6-position. rsc.orgresearchgate.net Challenges in this area include optimizing reaction conditions to avoid side reactions and ensuring compatibility with the acetyl and methyl groups.

Future synthetic endeavors could explore:

Novel Synthetic Methodologies: Investigation into one-pot multicomponent reactions could provide a more atom-economical and streamlined approach to the core structure and its derivatives. nih.gov

Selective Functionalization: Developing methods for the selective functionalization of the methyl group or the acetyl ketone would open up new avenues for creating diverse molecular architectures.

Green Chemistry Approaches: The use of more environmentally benign solvents and catalysts in the synthesis and derivatization processes is a crucial direction for sustainable chemical manufacturing. acs.org

A summary of potential derivatization strategies is presented in Table 1.

| Reaction Type | Reagent/Catalyst | Potential Functionalization | Reference |

| Suzuki Coupling | Palladium catalyst, Arylboronic acids | Introduction of aryl or heteroaryl groups | researchgate.net |

| Stille Coupling | Organotin compounds, Palladium catalyst | Formation of carbon-carbon bonds | rsc.org |

| Buchwald-Hartwig Amination | Palladium catalyst, Amines | Introduction of nitrogen-based functional groups | rsc.org |

| Sonogashira Coupling | Copper/Palladium catalyst, Alkynes | Introduction of alkynyl groups | General |

| Heck Reaction | Palladium catalyst, Alkenes | Formation of carbon-carbon double bonds | General |

Advanced Characterization Techniques: Unlocking Deeper Structural Insights

While standard spectroscopic techniques such as NMR and mass spectrometry are essential for routine characterization, a deeper understanding of the structural and electronic properties of this compound and its derivatives can be achieved through advanced characterization techniques. Future research should leverage these methods to gain more profound insights.

Solid-State NMR: For crystalline derivatives, solid-state NMR can provide valuable information about the molecular packing and intermolecular interactions in the solid state.

Advanced Mass Spectrometry: Techniques like ion mobility-mass spectrometry could be employed to study the gas-phase conformations of the molecule and its derivatives.

X-ray Crystallography: Obtaining single-crystal X-ray structures of the parent compound and its key derivatives is crucial for unambiguously determining their three-dimensional structures and understanding structure-property relationships. nih.gov

2D NMR Techniques: Advanced 2D NMR experiments, such as HMBC and HSQC, can be instrumental in the complete assignment of proton and carbon signals, especially for complex derivatives. mdpi.com

Computational Chemistry: Predictive Modeling and Rational Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies can provide valuable insights and accelerate the discovery of new applications.

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's electronic structure, including frontier molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and reactivity indices. nih.govresearchgate.net This information can help in predicting the most likely sites for electrophilic and nucleophilic attack, thus guiding derivatization strategies.

Molecular Docking: In the context of biomedical applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of derivatives with biological targets, such as enzymes or receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it may be possible to correlate the structural features of a series of derivatives with their biological activity or other properties, enabling the rational design of more potent or effective compounds. acs.org

Table 2 highlights key computational parameters that can be investigated.

| Computational Method | Parameter | Significance | Reference |

| DFT | HOMO-LUMO gap | Predicts chemical reactivity and stability | nih.gov |

| DFT | Electrostatic Potential | Identifies regions for intermolecular interactions | researchgate.net |

| Molecular Docking | Binding Affinity | Predicts the strength of interaction with a biological target | researchgate.net |

| QSAR | Correlation Coefficient | Relates molecular structure to a specific activity | acs.org |

Expanding the Scope of Biomedical Applications through Mechanistic Understanding

Pyridine (B92270) derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. acs.orgnih.gov The structure of this compound provides a promising scaffold for the development of new therapeutic agents. Future research in this area should focus not only on screening for biological activity but also on elucidating the underlying mechanisms of action.

Antimicrobial Drug Discovery: Derivatives could be screened against a panel of pathogenic bacteria and fungi. A study on novel pyridine derivatives showed that certain substitutions can lead to significant antimicrobial activity. rsc.org

Anticancer Research: The antiproliferative activity of new derivatives could be evaluated against various cancer cell lines. Understanding the structure-activity relationship is key, as some studies have shown that specific functional groups on the pyridine ring can enhance anticancer effects. acs.org

Enzyme Inhibition Studies: The acetylpyridyl moiety suggests potential for interaction with various enzymes. Screening against kinases or other enzyme families could reveal novel inhibitors.

A crucial aspect of this research will be to move beyond simple screening and investigate the molecular targets and pathways through which these compounds exert their effects. This mechanistic understanding is vital for the development of safe and effective drugs.

Exploration of Novel Catalytic Roles and Material Science Applications

The unique electronic and structural features of this compound and its derivatives suggest potential applications in catalysis and materials science.

Catalysis: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the acetyl group can act as coordination sites for metal ions. Future work could explore the synthesis of metal complexes of this ligand and their catalytic activity in various organic transformations, such as oxidation or reduction reactions. nih.gov The catalytic activity of related pyridine-based ketones in transfer hydrogenation has been documented.

Materials Science: Pyridine-containing polymers have been investigated for various applications, including as fluorescent materials and for their thermal properties. nih.gov The bromo-substituent on this compound offers a handle for polymerization reactions, potentially leading to new functional polymers with interesting optical or electronic properties. The incorporation of such pyridyl ketones into polymer backbones could also be explored for creating materials with metal-binding capabilities. researchgate.net

Q & A

Basic: What are the optimal synthetic conditions for 1-(6-Bromo-5-methylpyridin-2-yl)ethanone, and how do reaction parameters influence selectivity?

Methodological Answer:

The synthesis typically involves bromination of a pre-functionalized pyridine derivative. For example, bromination of 1-(5-methylpyridin-2-yl)ethanone using bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C) ensures regioselectivity at the 6-position of the pyridine ring . Key parameters include:

- Solvent choice : Polar aprotic solvents enhance electrophilic substitution.

- Temperature : Lower temperatures (e.g., 0°C) minimize side reactions like over-bromination.

- Catalysts : Lewis acids (e.g., FeBr₃) may accelerate bromination but require careful quenching.

Characterization via ¹H/¹³C NMR should confirm the absence of di-brominated byproducts .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Expect signals for the methyl group on the pyridine ring (δ ~2.4 ppm, singlet) and the acetyl methyl (δ ~2.6 ppm, singlet). The pyridine protons will show splitting patterns consistent with substitution at the 5- and 6-positions .

- ¹³C NMR : Peaks for the carbonyl carbon (δ ~195–200 ppm), pyridine carbons (δ ~120–150 ppm), and Br-substituted carbon (δ ~110 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 229 (C₈H₈BrNO⁺) with fragmentation patterns indicating loss of CO (28 amu) and Br (80 amu) .

- IR : Strong carbonyl stretch at ~1680–1700 cm⁻¹ .

Advanced: How can researchers resolve contradictions in reported bromination yields for similar pyridine derivatives?

Methodological Answer:

Discrepancies in yields often arise from differences in:

- Substrate purity : Trace impurities (e.g., moisture) can deactivate brominating agents.

- Reaction monitoring : Use TLC or in-situ IR to track intermediate formation and optimize quenching times .

- Workup procedures : Column chromatography with gradient elution (hexane/EtOAc) separates mono- and di-brominated products .

For example, reports ~75% yield using Br₂ in acetic acid, while achieved ~85% with NBS in dichloromethane. Cross-validate conditions using control experiments .

Advanced: What crystallographic strategies are recommended to confirm the molecular structure and substituent positions?

Methodological Answer:

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in ethanol or DCM. Use SHELXL for refinement to resolve positional disorder (common in brominated aromatics) .

- Data collection : High-resolution (<1.0 Å) data minimizes errors in Br atom placement.

- Validation tools : Check R-factors (<5%) and electron density maps (e.g., using Olex2 or Mercury) to confirm the 6-bromo and 5-methyl substituents .

Advanced: How can the bioactivity of this compound be evaluated against enzymatic targets, and what assays are suitable?

Methodological Answer:

- In vitro enzyme inhibition : Use fluorescence-based assays (e.g., NADH-coupled detection) for kinases or oxidoreductases. Compare IC₅₀ values with analogs like 2-Bromo-1-(5-chloropyridin-2-yl)ethanone, which showed μM-level activity in .

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., cytochrome P450 or bacterial enzymes). Focus on halogen bonding between Br and backbone carbonyls .

- Cytotoxicity screening : Use MTT assays on HEK293 or HeLa cells to rule off-target effects .

Advanced: What computational methods predict the reactivity and stability of this compound in solution?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess charge distribution. The Br atom’s electron-withdrawing effect stabilizes the acetyl group against hydrolysis .

- Reactivity descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-position of the pyridine ring may be prone to further substitution .

- Degradation studies : Simulate pH-dependent stability using COSMO-RS. Acetic acid buffers (pH 4–6) minimize decomposition .

Advanced: How does the substitution pattern influence the compound’s electronic properties, and how can this be experimentally probed?

Methodological Answer:

- UV-Vis spectroscopy : Compare λₘₐₓ shifts with non-brominated analogs. The Br atom increases conjugation, red-shifting absorbance (e.g., ~270 nm → ~290 nm) .

- Cyclic voltammetry : Measure redox potentials in acetonitrile. The electron-deficient pyridine ring may show irreversible reduction peaks near -1.2 V vs. Ag/AgCl .

- Hammett constants : Use σₚ values for Br (+0.23) and CH₃ (-0.07) to predict substituent effects on reaction rates .

Advanced: What are the challenges in scaling up synthesis, and how can they be mitigated?

Methodological Answer:

- Byproduct formation : At scale, exothermic bromination requires jacketed reactors with precise temperature control (-5 to 5°C) .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective isolation .

- Safety : Bromine vapors necessitate scrubbers and PPE. Consider NBS as a safer alternative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.